molecular formula C25H30N4O4 B14160764 methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate CAS No. 890092-30-5

methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B14160764
CAS No.: 890092-30-5
M. Wt: 450.5 g/mol
InChI Key: XXZHPXSFBAEKHS-UHFFFAOYSA-N
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Description

Methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate involves multiple steps. The general synthetic route includes the formation of the indole core, followed by the introduction of the piperazine moiety and the methoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Properties

CAS No.

890092-30-5

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[[2-[4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl]amino]-5-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C25H30N4O4/c1-16-5-10-21-20(13-16)23(24(26-21)25(31)33-4)27-22(30)15-28-11-12-29(17(2)14-28)18-6-8-19(32-3)9-7-18/h5-10,13,17,26H,11-12,14-15H2,1-4H3,(H,27,30)

InChI Key

XXZHPXSFBAEKHS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)OC)CC(=O)NC3=C(NC4=C3C=C(C=C4)C)C(=O)OC

Origin of Product

United States

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